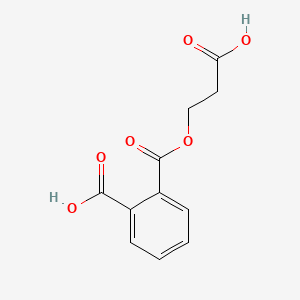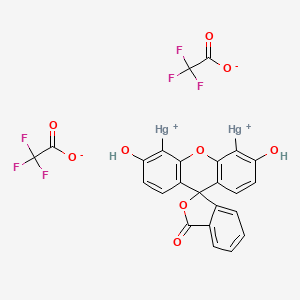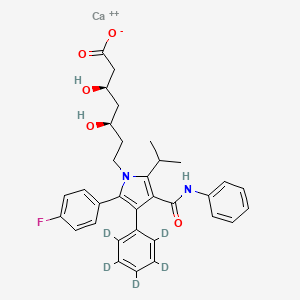![molecular formula C17H26O4S B586363 四氢-2-[(2R)-1,1,2-三甲基-3-(苯磺酰基)丙氧基]-2H-吡喃-d6 CAS No. 1796539-93-9](/img/no-structure.png)
四氢-2-[(2R)-1,1,2-三甲基-3-(苯磺酰基)丙氧基]-2H-吡喃-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6” is a chemical compound with the molecular formula C₁₇H₂₆O₄S . It appears as a colorless liquid . This compound falls under the category of building blocks, pharmaceutical/API drug impurities/metabolites, and vitamin derivatives .
Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 326.45 and a molecular formula of C₁₇H₂₆O₄S . It is soluble in chloroform, dichloromethane, and ethyl acetate .科学研究应用
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for identifying protein interactions and understanding cellular processes at the molecular level .
Synthesis of Heterocycles
The 2H-pyran ring system is a key structural motif in many natural products. This compound is used in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
Valence Isomerism Studies
Researchers use this compound to study valence isomerism, which is the phenomenon where compounds with the same formula exist in multiple structural forms. Understanding this helps in the development of new materials with unique electronic and optical properties .
Advanced Organic Synthesis
In organic chemistry, this compound aids in the development of advanced synthetic strategies. It’s used to create complex molecules that can lead to the discovery of new drugs and materials .
Reference Standard for Testing
Due to its well-defined structure, it serves as a reference standard in pharmaceutical testing. This ensures the accuracy and reliability of analytical methods in drug development .
Study of Physicochemical Properties
The compound is used to explore the physicochemical properties of 2H-pyrans, such as their stability and reactivity. This information is vital for the design of stable and effective drugs .
作用机制
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 involves the use of several starting materials and a series of reactions to produce the final compound.", "Starting Materials": [ "2,6-dimethyl-4-hydroxybenzaldehyde", "phenylsulfonyl chloride", "2,3-epoxypropanol", "sodium borohydride", "deuterated acetic acid", "sodium hydroxide", "2,2-dimethyl-1,3-propanediol", "tetrahydrofuran", "trifluoroacetic acid", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Synthesis of 2,6-dimethyl-4-(phenylsulfonyl)benzaldehyde by reacting 2,6-dimethyl-4-hydroxybenzaldehyde with phenylsulfonyl chloride in the presence of sodium hydroxide.", "Step 2: Reduction of 2,3-epoxypropanol with sodium borohydride to form 2,3-dihydroxypropanol.", "Step 3: Protection of the hydroxyl group of 2,3-dihydroxypropanol with 2,2-dimethyl-1,3-propanediol in the presence of trifluoroacetic acid to form 2,2-dimethyl-1,3-dioxolane-4-methanol.", "Step 4: Reaction of 2,6-dimethyl-4-(phenylsulfonyl)benzaldehyde with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of magnesium sulfate and tetrahydrofuran to form Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6.", "Step 5: Purification of the final product using deuterated acetic acid and water." ] } | |
CAS 编号 |
1796539-93-9 |
产品名称 |
Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran-d6 |
分子式 |
C17H26O4S |
分子量 |
332.488 |
IUPAC 名称 |
2-[(3R)-4-(benzenesulfonyl)-1,1,1-trideuterio-3-methyl-2-(trideuteriomethyl)butan-2-yl]oxyoxane |
InChI |
InChI=1S/C17H26O4S/c1-14(13-22(18,19)15-9-5-4-6-10-15)17(2,3)21-16-11-7-8-12-20-16/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3/t14-,16?/m0/s1/i2D3,3D3 |
InChI 键 |
BXLVDRBXXXGMES-KFGOYQOSSA-N |
SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



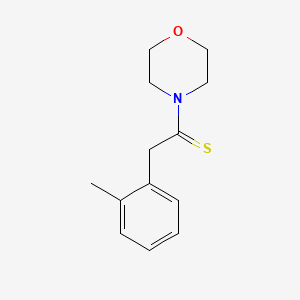


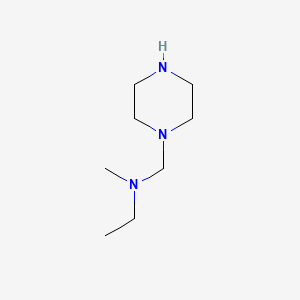

![2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid](/img/structure/B586293.png)

